molecular formula C23H27ClFN3O3S B2398643 N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(2-morpholinoethyl)acetamide hydrochloride CAS No. 1215518-68-5

N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(2-morpholinoethyl)acetamide hydrochloride

Cat. No.: B2398643
CAS No.: 1215518-68-5
M. Wt: 480
InChI Key: NCXXLUXCCYEVCF-UHFFFAOYSA-N
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Description

N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(2-morpholinoethyl)acetamide hydrochloride is a synthetic small molecule belonging to a class of N-(benzo[d]thiazol-2-yl)-2-phenoxyacetamide derivatives investigated for their potential in oncology research , particularly in the context of chronic myeloid leukemia (CML) . Compounds with this core structure have been identified as BCR-ABL1 kinase inhibitors through structure-based virtual screening . The BCR-ABL1 kinase is a well-validated driver of CML pathophysiology, and inhibitors work by targeting the ATP-binding site of this oncogenic protein to suppress aberrant cell proliferation . The molecular architecture of this analog incorporates key pharmacophoric elements: a 6-ethoxy-benzothiazole moiety which may interact with the kinase hinge region, a 4-fluorophenylacetamide group that can occupy a hydrophobic pocket in the active site, and a morpholinoethyl side chain which can enhance solubility and contribute to the molecule's pharmacokinetic profile . Research on closely related compounds has demonstrated powerful synergistic effects when combined with allosteric inhibitors like asciminib , highlighting their potential utility in combination therapy strategies to overcome drug resistance in BCR-ABL-driven malignancies . This product is intended for non-clinical research applications , including but not limited to mechanistic studies of kinase signaling, screening for anti-proliferative activity, and investigating novel therapeutic approaches for resistant cancers .

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-(2-morpholin-4-ylethyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O3S.ClH/c1-2-30-19-7-8-20-21(16-19)31-23(25-20)27(10-9-26-11-13-29-14-12-26)22(28)15-17-3-5-18(24)6-4-17;/h3-8,16H,2,9-15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXXLUXCCYEVCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)CC4=CC=C(C=C4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClFN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s key structural features are compared to analogs in Table 1.

Table 1: Structural and Physicochemical Comparison

Compound Name / ID (Source) Substituents (Benzothiazole Position 6) Acetamide Modifications Morpholinoethyl Group Melting Point (°C) Yield (%)
Target Compound (Hypothetical based on naming) Ethoxy 2-(4-fluorophenyl) Yes N/A N/A
N-(6-Ethoxybenzo[d]thiazol-2-yl)-2-(6-iodo-4-oxo-3-(4-sulfamoylphenyl)...acetamide (7) Ethoxy 2-(sulfamoylphenyl-iodoquinazolinone-thio) No 257.3 79
PB8: Ethoxybenzo[d]thiazol-2-yl with thiazolidinedione Ethoxy 2-(pyridinylmethylene-thiazolidinedione) No 230 55
Compound 15: 2-(4-Fluorophenyl)piperazinyl-thiazol-2-yl p-Tolyl 2-(4-fluorophenylpiperazine) No 269–270 72
N-(4-Fluorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)...HCl (Supplier data) Fluoro 2-((4-fluorophenyl)thio) Yes N/A N/A

Key Observations:

  • Ethoxy vs. Fluoro Substituents : Ethoxy groups (e.g., in PB8 and the target compound) generally lower polarity compared to fluoro substituents, as seen in the supplier-listed fluorobenzo[d]thiazole analog . This may influence solubility and binding affinity.
  • Morpholinoethyl vs.
  • Melting Points : Ethoxy-containing compounds exhibit moderate to high melting points (230–257°C), consistent with their crystalline nature .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(2-morpholinoethyl)acetamide hydrochloride, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, including amide coupling, nucleophilic substitution, and salt formation. For example, coupling reactions between ethoxybenzo[d]thiazol-2-amine derivatives and fluorophenylacetic acid precursors are common, followed by alkylation with morpholinoethyl groups. Optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (60–80°C), and catalysts (e.g., HATU or EDCI) to improve yields .
  • Characterization : Post-synthesis, techniques like ¹H/¹³C NMR and LC-MS are critical for structural confirmation. Recrystallization using ethanol or dichloromethane enhances purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Analytical Workflow : Use a combination of NMR spectroscopy to verify functional groups (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) and mass spectrometry to confirm molecular weight (e.g., [M+H]+ via ESI-MS). Purity ≥95% is achievable via HPLC with a C18 column (acetonitrile/water mobile phase) .

Q. What are the recommended storage conditions to maintain stability?

  • Best Practices : Store lyophilized powder at -20°C in inert, moisture-free environments. Stability studies suggest degradation <5% over 12 months under these conditions .

Advanced Research Questions

Q. How do substituents like the morpholinoethyl group influence biological activity in structure-activity relationship (SAR) studies?

  • SAR Insights : The morpholinoethyl moiety enhances solubility and modulates target affinity. Comparative studies with analogs (e.g., dimethylaminoethyl or pyrazolylethyl substitutions) show that morpholino groups improve pharmacokinetics by reducing hepatic clearance. Activity assays (e.g., enzyme inhibition) should pair with LogP measurements to correlate hydrophilicity with efficacy .

Q. What experimental strategies resolve discrepancies in biological activity data across studies?

  • Troubleshooting : Inconsistent IC₅₀ values may arise from assay conditions (e.g., ATP concentrations in kinase assays). Normalize data using internal controls (e.g., staurosporine for kinase inhibition) and validate via orthogonal methods (e.g., SPR for binding affinity). Statistical tools like Grubbs’ test identify outliers .

Q. How can molecular docking simulations guide target identification for this compound?

  • Computational Approach : Use Schrödinger Suite or AutoDock Vina to model interactions with putative targets (e.g., kinases or GPCRs). Focus on hydrogen bonding with the acetamide carbonyl and π-π stacking between fluorophenyl and aromatic residues. Validate predictions with mutagenesis studies (e.g., Ala-scanning of binding pockets) .

Q. What in vitro and in vivo models are optimal for evaluating neuroprotective or anticancer potential?

  • Model Systems :

  • In vitro: Primary neuronal cultures for neuroprotection (measure caspase-3 activity) or NCI-60 cell lines for anticancer screening.
  • In vivo: Xenograft models (e.g., HT-29 colorectal cancer) with dosing at 10–50 mg/kg (oral or IP). Monitor toxicity via ALT/AST levels .

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